molecular formula C16H13BrN2O4 B5113595 3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)acrylamide

3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)acrylamide

Cat. No. B5113595
M. Wt: 377.19 g/mol
InChI Key: QYPKOGOVCQJEGT-VMPITWQZSA-N
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Description

3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the acrylamide family, which is widely used in the synthesis of polymers, adhesives, and coatings. The unique chemical structure of 3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)acrylamide has made it a popular choice for scientific research, particularly in the fields of medicinal chemistry and biochemistry.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)acrylamide is not fully understood. However, it is believed to work by binding to the active site of target enzymes, thereby inhibiting their activity. This compound has been shown to exhibit selective inhibitory activity against specific enzymes, making it a promising candidate for the development of targeted therapies.
Biochemical and Physiological Effects:
3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and to reduce inflammation. It has also been shown to exhibit antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)acrylamide in lab experiments is its ability to selectively inhibit specific enzymes. This makes it a valuable tool for studying the function of these enzymes in various biological processes. However, one of the main limitations of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.

Future Directions

There are several potential future directions for the use of 3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)acrylamide in scientific research. One area of interest is the development of targeted therapies for various diseases, including cancer and inflammatory disorders. Another potential application is the use of this compound as a tool for studying the function of specific enzymes in various biological processes. Additionally, further studies are needed to explore the potential toxic effects of this compound and to develop safer handling and disposal procedures.

Synthesis Methods

The synthesis of 3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)acrylamide is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the reaction of 5-bromo-2-methoxyaniline and 3-nitrocinnamic acid in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

The unique chemical structure of 3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)acrylamide has made it a popular choice for scientific research, particularly in the fields of medicinal chemistry and biochemistry. This compound has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes, including protein kinases, proteases, and phosphodiesterases.

properties

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4/c1-23-15-7-6-12(17)9-11(15)5-8-16(20)18-13-3-2-4-14(10-13)19(21)22/h2-10H,1H3,(H,18,20)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPKOGOVCQJEGT-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide

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